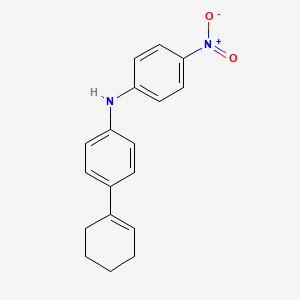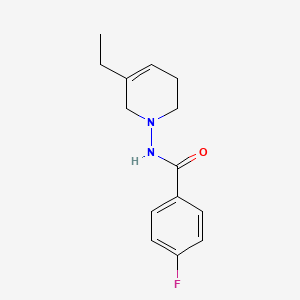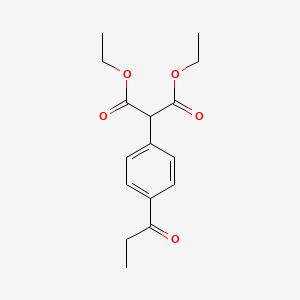![molecular formula C20H30N2O B12521493 1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- CAS No. 749923-26-0](/img/structure/B12521493.png)
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- is a complex organic compound characterized by the presence of pyrrole rings and a hexanone group
Métodos De Preparación
The synthesis of 1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- typically involves multi-step organic reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- involves its interaction with specific molecular targets and pathways. The pyrrole rings and hexanone group can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions are often studied using techniques such as molecular docking and biochemical assays .
Comparación Con Compuestos Similares
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]- can be compared with other similar compounds, such as:
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrol-2-yl]-: This compound has a similar structure but with a pentyl group instead of a hexyl group.
1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)butyl]-1H-pyrrol-2-yl]-: This compound features a butyl group in place of the hexyl group.
Propiedades
Número CAS |
749923-26-0 |
|---|---|
Fórmula molecular |
C20H30N2O |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]hexan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-3-5-7-10-16(17-11-9-15-21-17)18-13-14-19(22-18)20(23)12-8-6-4-2/h9,11,13-16,21-22H,3-8,10,12H2,1-2H3 |
Clave InChI |
YCKASNIPGLKCAB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1=CC=CN1)C2=CC=C(N2)C(=O)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


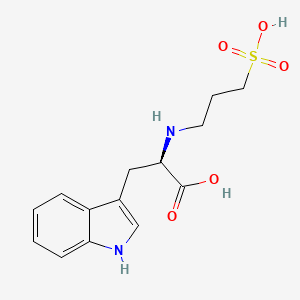

![{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid](/img/structure/B12521424.png)
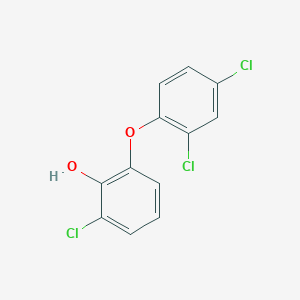
![3,3'-Diamino-N,N'-[perfluoropropane-2,2-diylbis(6-hydroxy-3,1-phenylene)]dibenzamide](/img/structure/B12521443.png)
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)

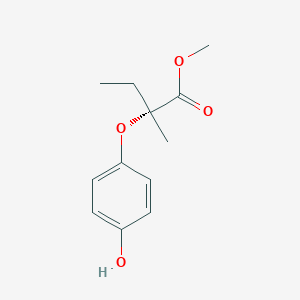
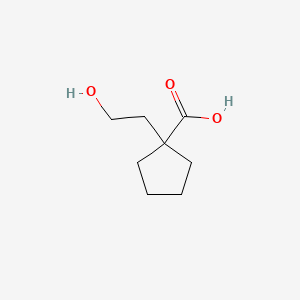
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)
![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)
